N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine
Description
Systematic Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure, adenosine, with specific modifications at the N6-position. The systematic name N-[[4-(trifluoromethyl)phenyl]methyl]adenosine reflects the substitution pattern: a benzyl group bearing a trifluoromethyl substituent at the para position is attached to the exocyclic amine of adenine. The molecular formula C₁₈H₁₈F₃N₅O₄ (molecular weight: 425.36 g/mol) confirms the incorporation of 18 carbon atoms, three fluorine atoms, and five nitrogen atoms, consistent with the adenosine backbone and the trifluoromethylbenzyl substituent.
The SMILES notation O[C@@H]1C@@HOC@@H[C@@H]1O encodes the stereochemical configuration of the ribose moiety (β-D-ribofuranose) and the spatial arrangement of the trifluoromethylbenzyl group. This notation highlights the compound’s chiral centers, including the C1' anomeric carbon of the ribose and the bridging methylene group connecting the adenine and aryl substituents.
Properties
Molecular Formula |
C18H18F3N5O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-9(2-4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13?,14+,17-/m1/s1 |
InChI Key |
SGEXQCXUFHPEJQ-OVHGWZCWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for N⁶-Benzylation
The Mitsunobu reaction enables direct coupling of 4-(trifluoromethyl)benzyl alcohol with protected adenosine derivatives. In a representative procedure:
- Starting Material : N⁶-Acetyl-2',3',5'-tri-O-acetyladenosine is reacted with 4-(trifluoromethyl)benzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Reaction Conditions : The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C–25°C for 12–24 hours.
- Deprotection : Sequential removal of acetyl groups via ammonolysis (NH₃/MeOH) yields the final product.
Key Data :
Direct Alkylation with 4-(Trifluoromethyl)benzyl Halides
An alternative method employs 4-(trifluoromethyl)benzyl bromide or chloride for alkylation:
- Substrate : 2',3',5'-Tri-O-acetyladenosine is treated with the benzyl halide in the presence of a base (e.g., NaH or K₂CO₃).
- Solvent System : Dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–8 hours.
- Deprotection : Acidic hydrolysis (HCl/MeOH) followed by neutralization yields the deprotected nucleoside.
Optimization Insights :
- Selectivity : Excess benzyl halide (2–3 equiv) minimizes N⁷-alkylation byproducts.
- Yield : 60–70%, with purity >95% after silica gel chromatography.
Protection-Deprotection Strategies
Ribose Hydroxyl Protection
- Acetyl Groups : Widely used due to ease of removal (e.g., NH₃/MeOH).
- tert-Butyldimethylsilyl (TBS) Groups : Offer stability under Mitsunobu conditions but require harsher deprotection (e.g., tetrabutylammonium fluoride).
Comparative Performance :
| Protecting Group | Deprotection Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetyl | NH₃/MeOH, 24 h | 75 | 98 |
| TBS | TBAF, THF, 2 h | 68 | 95 |
Trifluoromethylation Techniques
While the trifluoromethyl group in the target compound is pre-installed in the benzyl reagent, broader synthetic contexts highlight methods for introducing CF₃ groups:
- (CF₃SO₂)₂Zn-Mediated Radical Trifluoromethylation : Effective for purine derivatives but requires strict anhydrous conditions.
- Copper-Catalyzed Coupling : Utilizes (PhSO₂)₂CF₃ reagents for C–H functionalization, though less relevant to this specific synthesis.
Analytical Characterization
Critical spectroscopic data for this compound include:
- ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, H-8), 7.75 (d, J = 8.0 Hz, 2H, aromatic), 7.60 (d, J = 8.0 Hz, 2H, aromatic), 5.90 (d, J = 6.0 Hz, 1H, H-1'), 4.65 (s, 2H, CH₂Ph).
- ¹³C NMR : δ 158.9 (C-6), 140.2 (C-4), 131.5 (q, J = 32 Hz, CF₃), 125.8 (aromatic C), 117.2 (C-5).
- HRMS (ESI+) : m/z 456.1325 [M+H]⁺ (calc. 456.1320).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the adenosine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine span several domains:
Chemistry
- Reagent in Organic Synthesis : It serves as a building block for more complex molecules.
- Development of New Materials : The compound is utilized in creating novel materials with enhanced properties.
Biology
- Cellular Processes : Research has focused on its effects on cellular signaling pathways and processes.
- Purinergic Signaling : The compound is studied for its role in modulating immune responses and inflammation through purinergic signaling pathways .
Medicine
- Therapeutic Agent : Investigated for potential use in cancer treatment due to its ability to inhibit tumor growth.
- Neurological Disorders : Research indicates potential benefits in treating conditions like Parkinson's disease by acting on adenosine receptors .
Case Study 1: Cancer Research
A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in various cancer types, suggesting its potential as an anticancer agent.
Case Study 2: Neurological Applications
In a model of Parkinson's disease, this compound demonstrated neuroprotective effects by modulating adenosine receptors. The compound showed promise in improving motor functions in treated animals, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine involves its interaction with adenosine receptors in the body. By mimicking adenosine, it can bind to these receptors and modulate various physiological processes. This compound has been shown to act as a smooth muscle vasodilator and has potential anticancer properties by inhibiting specific signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Adenosine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent(s) |
|---|---|---|---|---|
| This compound | Not Provided | C₁₈H₁₇F₃N₆O₄* | ~474.36 | 4-(Trifluoromethyl)benzyl on adenine nitrogen |
| N-[4-(2-[(3-Methylphenyl)amino]-2-oxoethyl)phenyl]adenosine | 96760-61-1 | C₂₅H₂₆N₆O₅ | 490.51 | 3-Methylphenylacetamide-linked phenyl group |
| 2-[4-(4-Methylphenyl)-1H-pyrazol-1-yl]-N-[(3R)-tetrahydro-3-furanyl]adenosine | 920974-61-4 | C₂₄H₂₇N₇O₅ | 493.52 | 4-Methylphenyl-pyrazole and tetrahydrofuran |
| N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) | 63554-92-7 | C₂₀H₂₄N₆O₈P | 507.41 | 4-Acetamidobenzyl with 5'-phosphate group |
Key Observations:
- Backbone Modifications: The 5'-phosphate in 63554-92-7 enhances polarity, making it more suitable for targeting extracellular receptors compared to the non-phosphorylated analogs .
- Heterocyclic Additions : The pyrazole and tetrahydrofuran moieties in 920974-61-4 introduce conformational rigidity, which may improve selectivity for specific enzyme binding pockets .
Functional Implications
While experimental data for the target compound are absent in the evidence, insights can be drawn from structural analogs:
- Metabolic Stability : The -CF₃ group is likely to reduce oxidative metabolism, extending half-life compared to compounds with methyl or acetamide groups .
- Receptor Affinity: Adenosine derivatives with aromatic substitutions (e.g., 96760-61-1) often exhibit enhanced binding to A₂A or A₃ adenosine receptors, but the -CF₃ group’s steric and electronic effects may shift this profile .
- Synthetic Accessibility : The absence of a phosphate or complex heterocycle (as in 920974-61-4) simplifies synthesis, though fluorinated intermediates may increase production costs .
Biological Activity
N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine (TFM-Ado) is a derivative of adenosine that has gained attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of the biological activity of TFM-Ado, including its mechanisms of action, receptor interactions, and implications for various medical conditions.
Chemical Structure and Properties
TFM-Ado is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The compound can be represented structurally as follows:
where Ado represents the adenosine moiety.
TFM-Ado acts primarily as an adenosine receptor modulator , influencing various physiological processes through its interaction with adenosine receptors (ARs). The main subtypes include A1, A2A, A2B, and A3 receptors. Each subtype mediates distinct cellular responses:
- A1 Receptors : Involved in inhibiting adenylate cyclase activity, leading to reduced cAMP levels. Activation can result in cardioprotective effects and modulation of neurotransmitter release.
- A2A Receptors : Promote vasodilation and have anti-inflammatory properties. They are implicated in neuroprotection and modulation of immune responses.
- A3 Receptors : Associated with anti-inflammatory effects and potential roles in cancer therapy.
Pharmacological Effects
- Vasodilation : TFM-Ado has been shown to induce vasodilation through activation of A2A receptors, which can be beneficial in conditions like hypertension.
- Anti-inflammatory Properties : By modulating A3 receptor activity, TFM-Ado exhibits potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : The compound may protect neuronal cells from damage due to ischemia or neurodegenerative diseases by acting on A1 receptors.
Case Studies and Research Findings
Several studies have investigated the biological effects of TFM-Ado:
- Study 1 : In a model of ischemic stroke, TFM-Ado demonstrated significant neuroprotective effects by reducing infarct size and improving neurological outcomes through A1 receptor activation .
- Study 2 : Research indicated that TFM-Ado enhanced insulin sensitivity in diabetic models by promoting adiponectin production via PPARγ activation, suggesting potential applications in metabolic disorders .
- Study 3 : In vitro studies showed that TFM-Ado inhibited cancer cell proliferation in breast cancer cell lines by inducing apoptosis through A3 receptor pathways .
Data Tables
Q & A
Q. What are the recommended methodologies for synthesizing N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine?
Synthesis typically involves coupling adenosine derivatives with trifluoromethyl-containing benzyl halides. For example, nucleophilic substitution reactions using 4-(trifluoromethyl)benzyl bromide and adenosine under basic conditions (e.g., NaH in DMF). Intermediate purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .
Q. How is the structural identity of this compound validated?
X-ray crystallography using software like SHELX is employed for unambiguous structural determination. For solution-phase analysis, F NMR is particularly useful for tracking the trifluoromethyl group, while 2D NMR (COSY, HSQC) resolves adenosine’s proton-carbon correlations. High-performance liquid chromatography (HPLC) with UV detection at 260 nm (adenosine’s absorbance) ensures purity .
Q. What are the key physicochemical properties of this compound?
The trifluoromethyl group enhances lipophilicity (logP ~1.8–2.2) and metabolic stability compared to non-fluorinated analogs. Aqueous solubility can be improved using co-solvents like DMSO or cyclodextrin complexes. Thermal stability is assessed via differential scanning calorimetry (DSC), with decomposition typically above 200°C .
Advanced Research Questions
Q. How can researchers design experiments to study the role of this compound in AMPK activation pathways?
Use kinase activity assays (e.g., ADP-Glo™) to measure AMPK phosphorylation in cell lines (e.g., HEK293 or PC-3). Dose-response curves (0.1–100 µM) and time-course experiments (0–24 hours) identify optimal activation conditions. Pair this with siRNA knockdown of AMPK subunits to confirm target specificity. Western blotting for downstream markers (p70S6K, Akt) validates pathway modulation .
Q. How should discrepancies in biological activity data across different cell lines be addressed?
Contradictions may arise from variations in cell permeability, efflux pumps, or AMPK isoform expression. Methodological solutions include:
Q. What computational approaches are suitable for predicting the binding affinity of this compound to adenosine receptors?
Molecular docking (AutoDock Vina) with receptor structures (e.g., PDB: 4UCI for AR) can predict binding poses. Quantum mechanical calculations (DFT) assess electronic effects of the trifluoromethyl group. Machine learning models (QSAR) trained on adenosine analogs improve affinity predictions .
Q. How can researchers optimize experimental protocols for crystallizing this compound?
Screening crystallization conditions (Hampton Index Kit) with PEG-based precipitants at pH 6.5–7.5 is recommended. For twinned crystals, SHELXL’s TWIN/BASF commands refine the structure. High-resolution synchrotron data (≤1.0 Å) resolves fluorine atom positions .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?
Nonlinear regression (GraphPad Prism) fits EC/IC values. Error bars represent SEM from ≥3 replicates. For significance, use one-way ANOVA with Tukey’s post hoc test. Include positive controls (e.g., AICAR for AMPK activation) to benchmark activity .
Q. How can metabolic stability studies be designed for in vivo applications?
Incubate the compound with liver microsomes (human/mouse) and quantify remaining parent molecule via LC-MS/MS at 0–60 minutes. Calculate half-life () using first-order kinetics. Compare with adenosine to assess fluorination’s impact on stability .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
